molecular formula C17H21NO B3019075 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 113146-46-6

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one

Cat. No. B3019075
M. Wt: 255.361
InChI Key: PGCNUHPZARTKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as THA, is a synthetic compound that has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THA is a member of the acridine family of compounds and has been found to exhibit a wide range of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one involves the condensation of 2,3,4,5-tetrahydro-1H-acridin-9-ol with tert-butyl acetoacetate followed by cyclization and dehydration.

Starting Materials
2,3,4,5-tetrahydro-1H-acridin-9-ol, tert-butyl acetoacetate, sodium ethoxide, ethanol, sulfuric acid, sodium bicarbonate, magnesium sulfate, diethyl ethe

Reaction
Step 1: Dissolve 2,3,4,5-tetrahydro-1H-acridin-9-ol (1.0 g, 6.2 mmol) and tert-butyl acetoacetate (1.5 g, 9.3 mmol) in ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.3 mmol). Stir the mixture at room temperature for 2 hours., Step 2: Add sulfuric acid (2 mL) to the reaction mixture and heat under reflux for 2 hours. Cool the mixture to room temperature and add sodium bicarbonate (2 g) to neutralize the acid. Extract the product with diethyl ether (3 x 20 mL)., Step 3: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil. Purify the product by column chromatography on silica gel using ethyl acetate/hexane (1:4) as the eluent to obtain 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one as a yellow solid (yield: 1.2 g, 70%).

Mechanism Of Action

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to interact with a number of biological targets, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can increase the levels of acetylcholine in the brain, which can improve cognitive function. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to inhibit monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting monoamine oxidase, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can increase the levels of these neurotransmitters in the brain, which can improve mood and cognitive function. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to modulate NMDA receptors, which are involved in learning and memory.

Biochemical And Physiological Effects

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to exhibit a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antioxidant effects. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to protect neurons from oxidative stress and to reduce inflammation in the brain. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to improve mitochondrial function, which can improve energy production in the brain.

Advantages And Limitations For Lab Experiments

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has several advantages for lab experiments, including its high potency and selectivity for biological targets. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one is also relatively easy to synthesize and has a well-established structure-activity relationship. However, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has several limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, including the development of more potent and selective analogs, the investigation of its potential in treating other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one in combination with other drugs or therapies may enhance its therapeutic potential.

Scientific Research Applications

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to exhibit neuroprotective effects and to enhance cognitive function in animal models.

properties

IUPAC Name

2-tert-butyl-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-7,11H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCNUHPZARTKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one

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